N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno-pyrimidine core with a pyrazole carboxamide moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzothieno-pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The pyrazole carboxamide moiety is then introduced via a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial to obtaining high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents to facilitate the reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.
Scientific Research Applications
Chemistry
In chemistry, N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases. Research may involve in vitro and in vivo studies to assess its efficacy and safety.
Industry
In industrial applications, N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydroquinoline-4-carboxamide)
- N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydrochromene-4-carboxamide)
- N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydroquinoxaline-4-carboxamide)
Uniqueness
Compared to these similar compounds, N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide stands out due to its benzothieno-pyrimidine core, which imparts unique electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H21N5O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-9-5-6-12-14(7-9)26-17-15(12)18(25)23(11(3)19-17)21-16(24)13-8-22(4)20-10(13)2/h8-9H,5-7H2,1-4H3,(H,21,24) |
InChI Key |
OCIRJLZOLZUSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=CN(N=C4C)C |
Origin of Product |
United States |
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